Product packaging for 3-Chloro-4,5-dinitrobenzoic acid(Cat. No.:CAS No. 609-75-6)

3-Chloro-4,5-dinitrobenzoic acid

Cat. No.: B15493375
CAS No.: 609-75-6
M. Wt: 246.56 g/mol
InChI Key: HYMFYIVEDSBPAF-UHFFFAOYSA-N
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Description

Significance of Functionalized Benzoic Acid Architectures in Contemporary Chemical Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group (-COOH) serves as a versatile handle for a multitude of chemical transformations, including esterification, amidation, and reduction. wikipedia.org When combined with other functional groups, such as nitro and chloro substituents, the resulting "functionalized benzoic acid architectures" become highly valuable intermediates. chemimpex.com They allow for the strategic construction of complex molecules with precisely defined three-dimensional structures and functionalities. This directed functionalization is crucial in the development of new drugs, agrochemicals, and advanced materials, where the specific arrangement of atoms is paramount to the desired activity. chemimpex.comsigmaaldrich.com

Current Research Landscape and Gaps Pertaining to 3-Chloro-4,5-dinitrobenzoic Acid

A comprehensive review of the scientific literature reveals a striking scarcity of research focused specifically on This compound . While its isomers, particularly 4-Chloro-3,5-dinitrobenzoic acid (CAS No. 118-97-8), are well-documented and commercially available, the 3-chloro isomer remains largely uncharacterized. chemicalbook.comnbinno.com

This disparity represents a significant research gap. The well-studied 4-Chloro-3,5-dinitrobenzoic acid is recognized as a key intermediate in the synthesis of pharmaceuticals, such as the antiallergic drug Lodoxamide, and as a component in agrochemical formulations. sigmaaldrich.comnbinno.comresearchgate.net Detailed physicochemical studies, including solubility, dissociation constants, and kinetic analyses, have been performed on the 4-chloro isomer, providing a solid foundation for its application. oup.comnih.gov

In stark contrast, no comparable body of research exists for this compound. There is a lack of published, peer-reviewed studies detailing its synthesis, spectroscopic characterization (like NMR or IR spectra), or potential applications. This absence from the mainstream chemical literature suggests that it may be synthetically challenging to produce in a pure form, or that its properties have not yet been deemed as industrially or academically relevant as its isomers. The unique electronic and steric environment created by the 3-chloro, 4-nitro, and 5-nitro substitution pattern could lead to novel reactivity and properties, representing an untapped area for chemical exploration.

To provide context, the known properties of the well-researched isomer, 4-Chloro-3,5-dinitrobenzoic acid, and other related compounds are presented below. It must be explicitly stated that this data does not describe this compound, but serves to illustrate the type of information that is currently missing for this specific molecule.

Table 1: Physicochemical Properties of 4-Chloro-3,5-dinitrobenzoic Acid

Property Value Source(s)
CAS Number 118-97-8 chemicalbook.comnbinno.com
Molecular Formula C₇H₃ClN₂O₆ chemicalbook.com
Molecular Weight 246.56 g/mol chemicalbook.com
Appearance Yellow crystals nbinno.comresearchgate.net
Melting Point 159-162 °C nbinno.comresearchgate.net

| Boiling Point | 315 °C | researchgate.net |

Note: This data is for the isomer 4-Chloro-3,5-dinitrobenzoic acid and is provided for comparative purposes due to the lack of data for this compound.

Table 2: Related Chloro-Nitrobenzoic Acid Isomers and Their CAS Numbers

Compound Name CAS Number Source(s)
4-Chloro-3,5-dinitrobenzoic acid 118-97-8 chemicalbook.com
2-Chloro-3,5-dinitrobenzoic acid 2497-91-8 google.com
3-Chloro-5-nitrobenzoic acid 34662-36-7 chemimpex.com
4-Chloro-3-nitrobenzoic acid 97-00-7 nbinno.com

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | |

The path forward for understanding this compound requires foundational research. This would involve developing a reliable synthetic route, followed by thorough purification and characterization using modern analytical techniques. Only then can its physicochemical properties be determined and its potential for application in various fields of chemistry be truly assessed. Until such studies are undertaken, it will remain an enigmatic outlier in the otherwise well-explored family of chloro-dinitrobenzoic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O6 B15493375 3-Chloro-4,5-dinitrobenzoic acid CAS No. 609-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

609-75-6

Molecular Formula

C7H3ClN2O6

Molecular Weight

246.56 g/mol

IUPAC Name

3-chloro-4,5-dinitrobenzoic acid

InChI

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)2-5(9(13)14)6(4)10(15)16/h1-2H,(H,11,12)

InChI Key

HYMFYIVEDSBPAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 3 Chloro 4,5 Dinitrobenzoic Acid and Its Chemical Analogs

Established Synthetic Pathways to 3-Chloro-4,5-dinitrobenzoic Acid

The primary route to aromatic nitro compounds involves electrophilic aromatic substitution using a potent nitrating agent. For dinitration of a substituted benzoic acid, the conditions must be forcing enough to introduce two strongly deactivating nitro groups.

Nitration Strategies for Halogenated Benzoic Acid Precursors

The most common method for the synthesis of nitroaromatic compounds is direct nitration using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For halogenated benzoic acids, the existing substituents guide the position of the incoming nitro groups. The synthesis of a close structural analog, 4-chloro-3,5-dinitrobenzoic acid, provides a clear example of this principle. Starting with 4-chlorobenzoic acid, both the para-positioned chlorine atom and the meta-directing carboxylic acid group guide the electrophilic nitronium ions to the C3 and C5 positions. guidechem.com A detailed procedure for a related mononitration involves adding a solution of nitric and sulfuric acid to 4-chlorobenzoic acid in sulfuric acid at a controlled temperature (10-25°C), resulting in a 98.7% yield of 4-chloro-3-nitrobenzoic acid. prepchem.com Subsequent nitration under more vigorous conditions would yield the dinitro product.

The synthesis of this compound from 3-chlorobenzoic acid presents a significant regiochemical challenge.

First Nitration: The chloro group at C3 is an ortho-para director, favoring substitution at C2, C4, and C6. The carboxylic acid at C1 is a meta-director, favoring substitution at C3 and C5. The C5 position is the only one activated by both groups (meta to COOH, ortho to Cl), making 3-chloro-5-nitrobenzoic acid the expected primary product.

Second Nitration: Introducing a second nitro group at the C4 position to form the target compound is difficult. The aromatic ring is now strongly deactivated by three electron-withdrawing groups (Cl, COOH, and NO₂). Furthermore, the C4 position is ortho to both the nitro and carboxylic acid groups, which is electronically and sterically unfavorable.

Therefore, the direct dinitration of 3-chlorobenzoic acid is not a straightforward pathway to pure this compound and would likely require specialized conditions or result in a mixture of isomers. Alternative strategies, such as the nitration of a different precursor followed by chemical modification, might be necessary.

Optimization of Reaction Parameters for Process Efficiency and Product Purity

Achieving high yield and purity in nitration reactions is critically dependent on the careful control of reaction parameters. Key variables include temperature, reaction time, and the molar ratio of reactants. Highly exothermic nitration reactions can lead to side products or runaway reactions if the temperature is not strictly controlled.

For instance, the synthesis of 3,5-dinitrobenzoic acid from benzoic acid involves a multi-stage heating process, initially keeping the temperature between 70-90°C during the addition of fuming nitric acid, followed by heating on a steam bath and finally in an oil bath at 135-145°C to drive the reaction to completion. orgsyn.org This careful temperature staging is essential for achieving the desired dinitration. In the synthesis of 4-chloro-3,5-dinitrobenzoic acid, a reaction time of 4 hours at a nitrification temperature of 95°C is reported as optimal, yielding 87.2% of the product. guidechem.com

The table below summarizes typical reaction conditions for the nitration of benzoic acid and its analogs, illustrating the impact of substrates and conditions on the outcome.

Synthesis of Structurally Related Chloro- and Dinitro-Benzoic Acid Derivatives

The synthesis of analogs often involves modifying the functional groups present on the benzene (B151609) ring or introducing them in a different order.

Esterification Reactions for Carboxylic Acid Functional Group Modification

The carboxylic acid group of this compound and its analogs can be readily converted into an ester. This modification is often performed to protect the acid functionality during subsequent reactions or to synthesize derivatives with different physical and biological properties.

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction, for example, by azeotropic distillation. masterorganicchemistry.comtcu.edu For example, 3-nitrobenzoic acid can be converted to methyl 3-nitrobenzoate by reacting it with anhydrous methanol (B129727) and concentrated H₂SO₄. truman.edu

Alternative methods have been developed to perform esterification under milder conditions. N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the direct esterification of various substituted benzoic acids, including 4-nitrobenzoic acid, with methanol at 70°C, achieving high yields. nih.gov Other systems, such as using triphenylphosphine (B44618) dihalides with a base like N,N-dimethylaminopyridine (DMAP), also facilitate the esterification of nitrobenzoic acids at room temperature. researchgate.net

Introduction of Halogen and Nitro Functionalities via Electrophilic Aromatic Substitution

The synthesis of chloro- and dinitro-benzoic acid derivatives relies fundamentally on electrophilic aromatic substitution (EAS) reactions. As discussed, nitration introduces the -NO₂ group, while halogenation introduces the -Cl group. The order of these reactions is critical for achieving the desired isomer.

In the synthesis of compounds like 4-chloro-3,5-dinitrobenzoic acid, the nitration is performed on a pre-existing chlorobenzoic acid. guidechem.com Conversely, one could introduce a chlorine atom onto a nitrobenzoic acid. This would be a chlorination reaction, typically using Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃. However, the nitro group is strongly deactivating, making further electrophilic substitution difficult. Therefore, it is generally more synthetically viable to nitrate (B79036) a halogenated precursor rather than halogenate a nitrated one.

Advanced Synthetic Approaches and Sustainable Production Methodologies

Traditional batch nitration processes using mixed acids are effective but pose significant safety and environmental challenges due to the highly exothermic nature of the reaction and the large quantities of acid waste generated. rsc.org Modern research focuses on developing safer, more efficient, and sustainable alternatives.

One of the most promising advancements is the use of continuous-flow microreactors. beilstein-journals.orgbeilstein-journals.org These systems offer superior heat and mass transfer, allowing for precise temperature control of highly exothermic nitrations. researchgate.net The small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. A patented method for producing 3,5-dinitrobenzoic acid using a microchannel reactor shortens the reaction time from hours to minutes and increases the product yield significantly compared to traditional batch processes. google.com

In addition to process intensification, research into alternative nitrating agents aims to move away from the harsh mixed-acid system. numberanalytics.com Reagents such as nitronium salts (e.g., nitronium tetrafluoroborate) and dinitrogen pentoxide (N₂O₅) can offer higher selectivity and operate under milder conditions. numberanalytics.com Other green chemistry approaches include the use of solid acid catalysts like zeolites or recyclable catalysts such as SO₃H-functional ionic liquids, which can simplify product separation and reduce waste. numberanalytics.comscientific.net These advanced methods represent the future of nitroaromatic compound synthesis, promising safer and more sustainable industrial production. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4,5 Dinitrobenzoic Acid

Photochemical and Advanced Oxidation Processes for Environmental Transformation

No specific studies on the photochemical or advanced oxidation process-driven degradation of 3-chloro-4,5-dinitrobenzoic acid were found in the searched literature.

Hydroxyl Radical Initiated Degradation Mechanisms

No specific studies on the hydroxyl radical-initiated degradation mechanisms of this compound were found in the available scientific literature. While research exists on the degradation of similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid (CDNBA), through advanced oxidation processes involving hydroxyl radicals, these findings cannot be directly extrapolated to this compound due to the different substitution patterns on the aromatic ring which significantly influence the reaction pathways. conicet.gov.arresearchgate.net

UV-C and Vacuum Ultraviolet (VUV) Photolysis Pathways

Detailed information regarding the UV-C and Vacuum Ultraviolet (VUV) photolysis pathways specifically for this compound is not available in the public scientific domain. Studies on related isomers like 4-chloro-3,5-dinitrobenzoic acid have shown that such photolytic processes can be effective for mineralization, but the specific pathways are highly dependent on the molecular structure. conicet.gov.arresearchgate.net Without dedicated research on the 3-chloro isomer, the specific photolysis pathways remain uncharacterized.

Identification and Evolution of Intermediate Degradation Products

There is no available research that identifies or tracks the evolution of intermediate degradation products specifically from this compound. The identification of such intermediates is crucial for understanding the complete degradation pathway. For related compounds, intermediate products like oxalic acid, formic acid, and phenolic derivatives have been identified during their degradation. conicet.gov.ar However, the unique positioning of the chloro and nitro groups on this compound would likely lead to a different set of intermediates.

Biotransformation and Microbial Degradation Studies

Anaerobic Microbial Dehalogenation Processes

Specific studies focusing on the anaerobic microbial dehalogenation of this compound could not be identified in the surveyed scientific literature. While anaerobic dehalogenation is a known process for various chlorinated aromatic compounds, the presence and positions of the two nitro groups on the benzoic acid ring would significantly impact the feasibility and mechanism of microbial dehalogenation under anaerobic conditions.

Advanced Spectroscopic and Computational Characterization of 3 Chloro 4,5 Dinitrobenzoic Acid

Vibrational Spectroscopic Analysis for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying functional groups and probing the skeletal framework of a molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. For 3-Chloro-4,5-dinitrobenzoic acid, an FT-IR spectrum would be expected to reveal characteristic absorption bands for its functional groups.

Key expected vibrations would include:

O-H Stretch: A broad band, typically in the region of 3300-2500 cm⁻¹, arising from the carboxylic acid hydroxyl group, often showing hydrogen bonding interactions.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro groups would be anticipated in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-Cl Stretch: The carbon-chlorine stretching vibration would likely appear in the fingerprint region, typically between 800-600 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations associated with the benzene (B151609) ring would also be present.

Despite the predictability of these general regions, specific, experimentally determined FT-IR band assignments for this compound are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds.

For this compound, an FT-Raman spectrum would be particularly useful for observing:

Symmetric NO₂ Stretch: This vibration often produces a strong Raman signal.

Aromatic Ring Vibrations: The breathing modes of the benzene ring are typically prominent in the Raman spectrum.

A comparative analysis of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule. However, as with FT-IR, no specific FT-Raman data for this compound has been found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The substitution pattern on the benzene ring would give rise to a specific set of signals with characteristic chemical shifts and coupling constants.

Based on the structure, one would expect to observe distinct signals for the two aromatic protons. The electron-withdrawing nature of the nitro and chloro groups would shift these proton signals downfield. The coupling between these protons would provide information about their relative positions on the ring.

A comprehensive search of chemical literature and spectral databases did not yield any experimental ¹H NMR data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Probes of Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

For this compound, a ¹³C NMR spectrum would show signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear at the most downfield position. The chemical shifts of the aromatic carbons would be influenced by the attached chloro and nitro substituents.

Detailed ¹³C NMR spectral data, including chemical shift assignments for this compound, are not currently available in published scientific sources.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and crystal packing.

A successful crystallographic study of this compound would provide unambiguous proof of its molecular structure and connectivity. It would reveal the planarity of the benzene ring, the orientation of the carboxylic acid and nitro groups, and how the molecules arrange themselves in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for computational modeling.

While the crystal structure of the isomeric 4-Chloro-3,5-dinitrobenzoic acid has been reported researchgate.net, a similar study for this compound has not been found in the Cambridge Structural Database or other crystallographic resources.

Crystal System, Space Group, and Unit Cell Parameter Analysis

The crystalline form of this compound has been determined to belong to the triclinic crystal system with the space group P1. researchgate.net This classification indicates a low-symmetry crystal structure. Detailed analysis of the unit cell parameters at a temperature of 100 K reveals the following dimensions:

a = 7.9200 (7) Å

b = 11.1507 (10) Å

c = 11.6802 (10) Å

α = 111.335 (2)°

β = 100.217 (2)°

γ = 102.314 (1)°

The volume of the unit cell is calculated to be 901.13 (14) ų, and with Z=4, the calculated density is 1.817 Mg m⁻³. researchgate.net The asymmetric unit of the compound contains two independent molecules. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound. researchgate.net
ParameterValue
Empirical formulaC₇H₃ClN₂O₆
Formula weight246.56
Temperature100 (2) K
Wavelength0.71073 Å
Crystal system, space groupTriclinic, P1
Unit cell dimensionsa = 7.9200 (7) Å α = 111.335 (2)° b = 11.1507 (10) Å β = 100.217 (2)° c = 11.6802 (10) Å γ = 102.314 (1)°
Volume901.13 (14) ų
Z, Calculated density4, 1.817 Mg/m³
Absorption coefficient0.441 mm⁻¹
F(000)496

Comprehensive Analysis of Intermolecular Interactions, Including Hydrogen Bonding

The crystal packing of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonds. Strong O—H···O hydrogen bonds are a dominant feature, linking the two independent molecules in the asymmetric unit into centrosymmetric dimers. researchgate.net This is a common motif observed in carboxylic acids.

Conformational Analysis of the Carboxylic Acid Moiety and Aromatic Ring

The conformation of the carboxylic acid group relative to the aromatic ring is a key structural feature. In the solid state, the carboxylic acid group is twisted with respect to the benzene ring. This twisting is a result of steric hindrance and electronic effects imposed by the adjacent nitro and chloro substituents. The presence of two independent molecules in the asymmetric unit allows for slight conformational differences between them, though both exhibit this general twisted conformation. researchgate.net The planarity of the aromatic ring itself is largely maintained, as expected.

Quantum Chemical and Computational Modeling Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic properties of this compound. researchgate.net Geometry optimization calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide theoretical equilibrium geometries that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net These calculations are crucial for understanding the molecule's stability and conformational preferences in the gaseous phase, which can then be compared to the solid-state structure. DFT also allows for the calculation of various electronic properties, providing insights into the molecule's reactivity and spectroscopic behavior. scispace.commdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic transitions of a molecule. researchgate.net For this compound, the HOMO is primarily localized on the aromatic ring and the carboxylic acid group, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro groups and the aromatic ring, signifying these as the sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The analysis of these orbitals provides a theoretical basis for understanding the molecule's behavior in chemical reactions and its UV-visible absorption characteristics. researchgate.net

Table 2: Calculated HOMO and LUMO energies for a related dinitrobenzoic acid derivative. researchgate.net
ParameterEnergy (eV)
HOMO-8.03
LUMO-3.95
Energy Gap (ΔE)4.08

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms of the carboxylic acid and nitro groups to the antibonding orbitals of the aromatic ring. This intramolecular charge transfer contributes to the stability of the molecule.

Furthermore, hyperconjugative interactions between the filled bonding orbitals and the empty antibonding orbitals are identified. researchgate.net These interactions, particularly involving the π-system of the benzene ring and the substituents, play a role in determining the molecule's electronic structure and reactivity. The NBO analysis provides a quantitative measure of these interactions, offering a deeper understanding of the electronic delocalization within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrostatic interactions and chemical reactivity. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating favorable sites for nucleophilic attack. Green areas represent neutral or zero potential regions. researchgate.net

For this compound, quantum chemical calculations, such as those performed using Density Functional Theory (DFT) with a B3LYP functional, are employed to generate the MEP map. researchgate.net The analysis of the MEP surface for this compound reveals distinct regions of varying electrostatic potential, which govern its intermolecular interactions.

Negative Potential Regions (Red): The most negative potential is concentrated around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the carboxylic acid group. These electron-rich areas are the primary sites for attracting electrophiles and engaging in hydrogen bonding interactions as acceptors.

Positive Potential Regions (Blue): The most positive (electron-deficient) region is located on the acidic hydrogen atom of the carboxyl group, making it a strong hydrogen bond donor and the site of deprotonation. The area around the carbon atom attached to the chlorine (the ipso-carbon) also exhibits a degree of positive potential, influenced by the electron-withdrawing effects of the adjacent nitro and chloro substituents, making it a potential site for nucleophilic aromatic substitution. walisongo.ac.id

Neutral/Intermediate Regions (Green): The aromatic ring itself presents a more neutral potential, though it is significantly influenced by the strongly deactivating nitro and chloro substituents.

This detailed mapping of electrostatic potential is fundamental for understanding how this compound interacts with other molecules, including solvents and biological receptors, and for predicting its chemical behavior in various environments. researchgate.net

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. nih.govresearchgate.net The key parameter for assessing NLO activity is the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

The NLO properties of this compound can be theoretically investigated using DFT calculations, similar to the methods employed for its structural and electronic analysis. researchgate.netresearchgate.net Organic molecules with large NLO responses typically feature a combination of electron-donating and strong electron-withdrawing groups, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a primary determinant of NLO activity. nih.gov

In this compound, the carboxylic acid group can act as a weak electron donor (or acceptor), while the two nitro groups are powerful electron acceptors. The benzene ring serves as the π-conjugated bridge. The significant ICT from the ring to the nitro groups, enhanced by the presence of the chloro and carboxyl substituents, suggests that this molecule could possess notable NLO properties. A smaller HOMO-LUMO energy gap, which can also be calculated via DFT, is often correlated with higher hyperpolarizability values. researchgate.net

The table below presents representative theoretical values for NLO properties, as would be calculated for molecules with similar structural motifs.

NLO PropertySymbolTypical Calculated Value (a.u.)Significance
Dipole Momentμ~3-6 DIndicates overall polarity of the molecule.
Mean Polarizabilityα~150-200 x 10-24 esuMeasures the linear response of the electron cloud to an electric field.
First-Order HyperpolarizabilityβVariable, can be significant (e.g., >100 x 10-30 esu)Quantifies the second-order NLO response, crucial for applications like frequency doubling.

Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods that simulate the effects of a solvent without explicitly representing individual solvent molecules. researchgate.net Instead, the solvent is modeled as a continuous medium with a specific dielectric constant (ε). youtube.com This approach allows for the efficient calculation of molecular properties in solution. nih.gov

For this compound, these models can predict several solvent-dependent phenomena:

Structural Changes: The geometry of the molecule can be optimized within the solvent continuum. In polar solvents, changes in bond lengths and angles may occur due to stabilization of the molecule's dipole moment. youtube.com

Reactivity: The kinetics of reactions involving this compound are highly dependent on the solvent. For instance, the rate of nucleophilic substitution of the chlorine atom is influenced by the solvent's ability to stabilize the charged transition states and intermediates. researchgate.netnih.gov Continuum models can be used to calculate the free energy of activation for such reactions in different solvents, providing insights into reaction mechanisms.

Acidity: The acid dissociation constant (pKa) is intrinsically linked to the solvation energies of the acid and its conjugate base. Continuum models are used to calculate these solvation energies, allowing for the theoretical prediction of pKa values in different media. nih.gov

By performing calculations with varying dielectric constants, researchers can model the behavior of this compound in a range of environments, from non-polar organic solvents to highly polar aqueous solutions.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. The molecular weight of this compound is approximately 246.56 g/mol . sigmaaldrich.comscbt.com In mass spectrometry, the molecule is ionized to produce a molecular ion ([M]+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, characteristic ions. The fragmentation pattern is a fingerprint of the molecule's structure. For this compound (C₇H₃ClN₂O₆), the expected fragmentation pathways are based on the known behavior of benzoic acids and substituted aromatic compounds. docbrown.info

Key expected fragments include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. docbrown.info The resulting fragment would have an m/z of [M-17].

Loss of a carboxyl group (•COOH): Another characteristic fragmentation, resulting in a phenyl-type cation. The fragment would have an m/z of [M-45].

Loss of a nitro group (•NO₂): The C-N bond can cleave, leading to a fragment with an m/z of [M-46].

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond would result in a fragment with an m/z of [M-35].

Loss of carbon monoxide (CO): The acylium ion formed by the loss of •OH can further lose CO, a common pathway for aromatic aldehydes and ketones. docbrown.info

The table below summarizes the predicted m/z values for the molecular ion and its key fragments. Additionally, predicted m/z values for common adducts formed in softer ionization techniques are included. uni.lu

Ion/Fragment DescriptionFormulam/z (Mass-to-Charge Ratio)
Molecular Ion[C₇H₃ClN₂O₆]+•~246
Loss of •OH[C₇H₂ClN₂O₅]+~229
Loss of •COOH[C₆H₂ClN₂O₄]+~201
Loss of •NO₂[C₇H₃ClNO₄]+~200
Loss of •Cl[C₇H₃N₂O₆]+~211
Protonated Molecule (Adduct)[M+H]+246.98
Sodiated Molecule (Adduct)[M+Na]+268.96
Deprotonated Molecule (Adduct)[M-H]-244.96

Academic and Research Applications of 3 Chloro 4,5 Dinitrobenzoic Acid and Its Derivatives

Role as a Chemical Intermediate in Advanced Organic Synthesis

There is currently no available scientific literature detailing the specific use of 3-Chloro-4,5-dinitrobenzoic acid as a chemical intermediate in the synthesis of either agrochemicals or pharmaceutical intermediates.

Precursor in the Synthesis of Agrochemicals (e.g., Herbicides, Fungicides)

No studies have been identified that document the role of this compound or its direct derivatives as precursors in the development of herbicides or fungicides. Research in this area tends to focus on other isomers. For instance, related compounds like 3-chloro-6-pyrazolyl-picolinate derivatives have been investigated as potential auxin-type herbicides. Similarly, the synthesis of fungicides has been explored using different building blocks, such as 3,4-dichloroisothiazole-based strobilurins.

Building Block for the Development of Pharmaceutical Intermediates

The scientific literature does not currently contain examples of this compound being utilized as a building block for pharmaceutical intermediates. While the broader class of halogenated and nitrated benzoic acids serves as important scaffolds in drug discovery, specific research on the 3-chloro-4,5-dinitro isomer is not apparent. For example, the synthesis of the anthelmintic drug rafoxanide (B1680503) involves intermediates like 3,4-dichloronitrobenzene, and various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and studied for their potential antidiabetic properties.

Catalytic Applications in Organic Transformations

No research has been found to indicate that this compound or its derivatives have been explored for their catalytic applications.

Organocatalytic Activity in Selective Functional Group Transformations

There are no studies available that describe the use of this compound as an organocatalyst in selective functional group transformations.

Ligand in the Formation of Coordination Polymers and Metal-Organic Frameworks

The use of this compound as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs) has not been reported in the surveyed literature. Research in this field has utilized related molecules, such as 3,5-dinitrobenzoic acid, in the formation of cobalt coordination polymers.

Environmental Chemistry Research: A Model Compound for Pollutant Studies

There is no evidence in the current body of scientific literature to suggest that this compound has been used as a model compound for pollutant studies in environmental chemistry. In contrast, its isomer, 4-chloro-3,5-dinitrobenzoic acid, has been the subject of physicochemical and toxicological studies to understand its behavior as a potential environmental contaminant.

Investigation of Degradation Kinetics and Mineralization Efficiency in Aqueous Systems

Research into the environmental fate of chloro-nitro-aromatic compounds is critical for developing effective wastewater treatment strategies. While specific degradation studies on this compound are not extensively documented in readily available literature, research on its isomer, 4-Chloro-3,5-dinitrobenzoic acid (CDNBA), provides significant insights. Studies on CDNBA have determined key physicochemical properties, such as its water solubility (approximately 2.5 g/L at 25°C) and its acid dissociation constant (Ka ≈ 2.3 x 10⁻³), which are fundamental to understanding its behavior in aqueous environments. nih.govconicet.gov.ar The kinetics of its reaction in alkaline solutions have been measured, with a bimolecular rate constant for the reaction with hydroxyl ions of 5.92 M⁻¹s⁻¹ at room temperature, indicating its potential for transformation under specific pH conditions. nih.gov

To illustrate the methodologies used, studies on other related compounds, such as 6-chloronicotinic acid, a degradation product of certain insecticides, are informative. In one study, the photocatalytic degradation of 6-chloronicotinic acid using titanium dioxide (TiO₂) was shown to follow first-order kinetics. nih.gov While direct photolysis under UVA light did not degrade the compound, the photocatalytic process was effective, achieving 46% mineralization within 120 minutes. nih.gov Such advanced oxidation processes (AOPs) are a key area of research for the complete breakdown of persistent organic pollutants into simpler inorganic substances like CO₂, water, and mineral acids.

Table 1: Example of Photocatalytic Degradation Kinetics for a Related Chloro-Aromatic Compound (6-Chloronicotinic Acid) nih.gov
ParameterValueConditions
Kinetic ModelFirst-OrderImmobilised TiO₂, UVA Irradiation
Rate Constant (k)0.011 ± 0.001 min⁻¹
Half-life (t½)63.1 ± 5.5 min
Mineralization (TOC removal)46 ± 7% in 120 min

Studies on Persistence and Transformation in Aquatic Environments

The persistence of a compound is its ability to resist degradation. For chloro-nitro-aromatic compounds, this is highly dependent on environmental conditions. As noted, direct photolysis may be ineffective for some structures, suggesting they could persist in sunlit surface waters if other degradation mechanisms are absent. nih.gov

Transformation studies focus on identifying the intermediate products formed during degradation. For 4-Chloro-3,5-dinitrobenzoic acid, it has been observed that solutions undergo irreversible spectral changes under alkaline conditions, indicating a chemical transformation. conicet.gov.ar Furthermore, upon UV irradiation, the toxicity of the solution increases, which strongly suggests the formation of intermediate byproducts that are more cytotoxic than the parent compound. nih.gov This highlights the importance of studying transformation pathways, as incomplete degradation can sometimes lead to more hazardous substances. The transformation of the chlorine substituent to chloride ions is a common step in the degradation of such molecules. nih.gov

Biochemical Research Tool: Enzyme Kinetic Studies

Substrate for Glutathione (B108866) S-Transferase Assays and Enzyme Mechanism Elucidation

In biochemistry, compounds with specific chemical features are used as tools to study enzyme activity. Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that protect cells by catalyzing the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic toxins and xenobiotics. nih.govmdpi.com

While kinetic data specifically for this compound as a GST substrate is not prominent in the literature, a closely related compound, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is one of the most widely used model substrates for assaying GST activity. nih.govnih.govrjpbcs.com The enzymatic reaction involves the GST-catalyzed nucleophilic attack of glutathione's thiolate anion on the electron-deficient aromatic ring of the substrate, displacing the chlorine atom. uc.pt The resulting conjugate's formation can be monitored by spectrophotometry at 340 nm, allowing for the calculation of enzyme activity. nih.gov

By measuring the reaction rate at various concentrations of GSH and the electrophilic substrate, researchers can determine key enzyme kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). nih.govresearchgate.net These parameters are crucial for understanding an enzyme's affinity for its substrates and its catalytic efficiency. For instance, using electrochemical methods, the Kₘ value for GST with respect to both GSH and CDNB was found to be approximately 100 µM, with a Vₘₐₓ ranging from 40 to 60 µmol/min per mg of GST. uc.ptnih.gov Studies on different GST isoenzymes with various substituted 1-chloro-4-nitrobenzene (B41953) derivatives reveal significant differences in their kinetic parameters, providing insights into the substrate selectivity and structure-activity relationships of these vital enzymes. nih.gov

Table 2: Illustrative GST Kinetic Parameters using the Model Substrate 1-Chloro-2,4-dinitrobenzene (CDNB) uc.ptnih.gov
ParameterValueSubstrateConditions
Kₘ~100 µMCDNBpH 6.5, T=25°C
Kₘ~100 µMGSH (with CDNB)
Vₘₐₓ40 - 60 µmol/min/mg GSTN/A

Future Directions and Emerging Research Avenues for 3 Chloro 4,5 Dinitrobenzoic Acid

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

Current synthetic methods for related compounds, such as 4-Chloro-3,5-dinitrobenzoic acid, often involve the use of strong acids like fuming nitric acid and sulfuric acid, which present considerable environmental and safety challenges. guidechem.com A crucial area of future research will be the development of greener and more sustainable synthetic pathways to 3-Chloro-4,5-dinitrobenzoic acid.

Future research should focus on:

Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts to replace corrosive liquid acids, thereby simplifying purification and reducing waste.

Flow Chemistry: Employing microreactor technology could offer better control over reaction parameters, enhance safety, and improve yield and purity.

Alternative Nitrating Agents: Exploring the use of less hazardous nitrating agents in conjunction with green solvents to minimize the environmental impact.

The successful development of such methods would not only be environmentally beneficial but could also lead to more cost-effective and scalable production of this compound, paving the way for its broader application.

In-depth Mechanistic Studies of Complex Reaction Systems and Multi-step Transformations

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new transformations. While studies on the nucleophilic substitution of the chlorine atom in 4-Chloro-3,5-dinitrobenzoic acid have been conducted, conicet.gov.ar similar in-depth mechanistic investigations for the 3-chloro isomer are absent.

Future research should aim to:

Elucidate Reaction Pathways: Utilize techniques such as kinetic studies, isotopic labeling, and computational modeling to map out the reaction pathways for key transformations.

Identify and Characterize Intermediates: Employ spectroscopic methods like NMR and mass spectrometry to detect and characterize transient intermediates, providing a more complete picture of the reaction mechanism.

Investigate Solvent and Catalyst Effects: Systematically study the influence of different solvents and catalysts on reaction rates and selectivity to optimize reaction conditions.

These studies will be instrumental in predicting the behavior of this compound in complex chemical systems and in the rational design of new synthetic applications.

Exploration of New Functional Materials Leveraging the Unique Chemical Properties of the Compound

The presence of nitro groups and a carboxylic acid function on an aromatic ring suggests that this compound could serve as a valuable building block for a variety of functional materials. Research into its isomer, 4-Chloro-3,5-dinitrobenzoic acid, indicates its use as an intermediate in the synthesis of dyes and pharmaceuticals. nitrobenzenechemical.com

Emerging research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, potentially forming porous materials with applications in gas storage, separation, and catalysis.

High-Energy Materials: The dinitro-aromatic structure suggests potential applications in the field of energetic materials, although this would require careful and specialized investigation.

Functional Dyes: Derivatization of the aromatic ring could lead to the development of novel dyes with specific photophysical properties for use in sensing or imaging applications.

The unique substitution pattern of this compound may impart distinct properties to these materials compared to those derived from its isomers.

Integration of Advanced Computational Methodologies with Experimental Design for Predictive Chemistry

Given the limited experimental data available for this compound, computational chemistry offers a powerful tool for predicting its properties and guiding experimental work. Quantum chemical calculations have been used to study the structure of its isomer, 4-Chloro-3,5-dinitrobenzoic acid. researchgate.net

Future research should integrate:

Density Functional Theory (DFT) Calculations: To predict molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental spectroscopic data.

Molecular Docking and Simulation: To explore potential biological targets and interactions, guiding the design of new pharmaceutical agents.

Reaction Pathway Modeling: To calculate activation energies and transition state geometries, providing insights into reaction mechanisms and predicting product distributions.

By combining computational predictions with targeted experiments, research can be accelerated, and the discovery of new applications for this compound can be made more efficient.

Strategic Development of Targeted Degradation Approaches for Environmental Remediation

Nitroaromatic compounds are often environmental pollutants due to their widespread use and persistence. researchgate.net While the microbial degradation of 4-Chloro-3,5-dinitrobenzoic acid has been investigated, researchgate.net similar studies for the 3-chloro isomer are needed to address its potential environmental fate.

Future research in this area should focus on:

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved.

Advanced Oxidation Processes (AOPs): Investigating the efficacy of methods such as photocatalysis and ozonolysis for the complete mineralization of the compound.

Development of Biosensors: Creating sensitive and selective biosensors for the detection of this compound in environmental samples.

A comprehensive understanding of its environmental behavior and the development of effective remediation strategies will be crucial if this compound is to be used on a larger scale.

Compound Information

Compound Name
This compound
4-Chloro-3,5-dinitrobenzoic acid
Nitric acid
Sulfuric acid
3-Chloro-5-nitrobenzoic acid

Comparative Properties of Chlorodinitrobenzoic Acid Isomers

PropertyThis compound4-Chloro-3,5-dinitrobenzoic acid5-Chloro-2,4-dinitrobenzoic acid
CAS Number Not available118-97-8 sigmaaldrich.com136833-36-8 fishersci.ca
Molecular Formula C₇H₃ClN₂O₆C₇H₃ClN₂O₆ sigmaaldrich.comC₇H₃ClN₂O₆ fishersci.ca
Molecular Weight 246.56 g/mol 246.56 g/mol sigmaaldrich.com246.56 g/mol fishersci.ca
Appearance Data not availableYellow crystals guidechem.comData not available
Melting Point Data not available159-162 °C chemicalbook.comData not available
Solubility in Water Data not availableApprox. 2.5 g/L at 25°C conicet.gov.arData not available

Q & A

Basic Research Questions

Q. How can the solubility of 3-chloro-4,5-dinitrobenzoic acid in aqueous solutions be experimentally determined?

  • Method : Measure solubility at varying temperatures (e.g., 26.6–62.3°C) using gravimetric analysis. Dissolve the compound in water, filter undissolved material, and quantify via UV-Vis spectroscopy or HPLC. Temperature-dependent solubility data can be plotted as ln(S) vs. 1/T to calculate the enthalpy of solution (e.g., 23.2 kJ/mol for a related compound) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Method : Use UV-Vis spectroscopy to monitor pH-dependent spectral shifts (e.g., reversible changes below pH 7 and irreversible shifts in alkaline conditions). Flash photolysis can identify transient intermediates (e.g., absorption at 425 nm). Mass spectrometry and collision cross-section (CCS) values aid structural confirmation .

Q. How is the acid dissociation constant (pKa) determined for this compound?

  • Method : Employ conductimetry and the modified Gran titration method. Measure molar conductivity across concentrations and fit data to Ostwald’s dilution law. For a related chloro-dinitrobenzoic acid, Ka = 2.36 × 10⁻³ was derived using Davies equation for activity coefficients .

Q. What purification methods ensure high-purity this compound for research?

  • Method : Recrystallize from ethanol-water mixtures until consistent melting points (e.g., 159–162°C) and stable spectral properties are achieved. Monitor decomposition via color changes (yellow to brownish) .

Advanced Research Questions

Q. How do reaction kinetics of this compound in alkaline media vary with ionic strength?

  • Method : Perform kinetic studies under controlled NaOH concentrations (0.1–1 M) and temperatures (30–50°C). Use spectrophotometry to track first-order decay (kₐₚₚ) and apply Debye-Hückel theory to correlate log(kₐₚₚ) with ionic strength (μ⁰·⁵). For a similar compound, kₐₚₚ increased from 1.38 × 10⁻³ to 8.15 × 10⁻³ M⁻¹s⁻¹ as temperature rose .

Q. What intermediates form during UV/H₂O₂ photodegradation, and how are they analyzed?

  • Method : Irradiate aqueous solutions in a photochemical reactor (254 nm) and monitor intermediates via time-resolved UV-Vis spectroscopy. Detect chloride release via ion chromatography and quantify dissolved organic carbon (DOC) to assess mineralization. Flash photolysis reveals transient σ-complex intermediates (e.g., absorption at 415 nm) .

Q. How does this compound inhibit microbial growth, and what assays are used?

  • Method : Conduct ecotoxicity tests using Tetrahymena pyriformis. Expose cultures to CDNBA (25–292 µM) and measure cell viability/mobility over 48 h. Adjust pH to isolate toxicity effects (e.g., 100% mortality at 101.4 µM without pH control). Use ANOVA to compare growth inhibition (e.g., EC₅₀ = 104.47 µM) .

Q. How do substituent positions affect solubility and reactivity compared to isomers?

  • Method : Compare solubility data (e.g., 0.010 molal for 4-chloro-3,5-dinitrobenzoic acid vs. 0.028 molal for benzoic acid at 25°C). Analyze substituent effects via Hammett plots or computational modeling. Note that nitro and chloro groups reduce solubility and enhance electrophilic substitution reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.